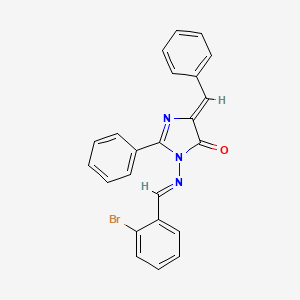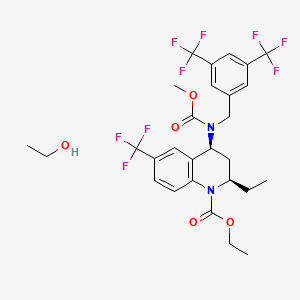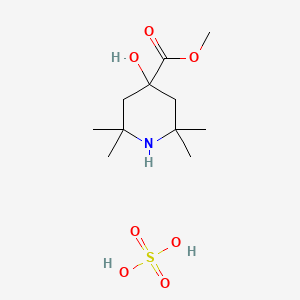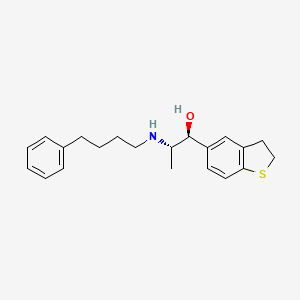
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol is a complex organic compound that belongs to the class of benzo(b)thiophenes This compound is characterized by its unique structural features, which include a benzo(b)thiophene core, a phenylbutylamino group, and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo(b)thiophene Core: The benzo(b)thiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aromatic aldehyde under acidic conditions.
Introduction of the Phenylbutylamino Group: The phenylbutylamino group can be introduced via a nucleophilic substitution reaction, where a phenylbutylamine reacts with an appropriate electrophilic intermediate derived from the benzo(b)thiophene core.
Addition of the Methanol Moiety: The final step involves the addition of a methanol moiety to the benzo(b)thiophene core, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can be compared with other similar compounds, such as:
Benzo(b)thiophene Derivatives: These compounds share the benzo(b)thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylbutylamino Compounds: Compounds with a phenylbutylamino group may exhibit similar biological activities but differ in their overall structure and reactivity.
Methanol-Containing Compounds: Compounds containing a methanol moiety may have similar reactivity in terms of oxidation and reduction but differ in their overall molecular framework.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
63997-70-6 |
|---|---|
分子式 |
C21H27NOS |
分子量 |
341.5 g/mol |
IUPAC 名称 |
(1S,2S)-1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol |
InChI |
InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3/t16-,21+/m0/s1 |
InChI 键 |
FJLRGFADCXTJNV-HRAATJIYSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
规范 SMILES |
CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


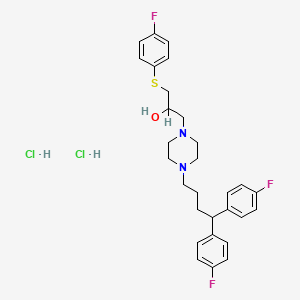
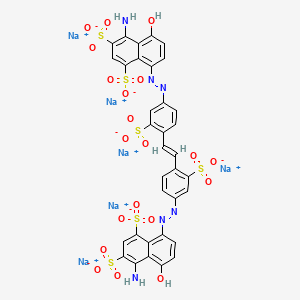

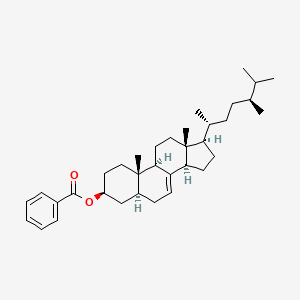
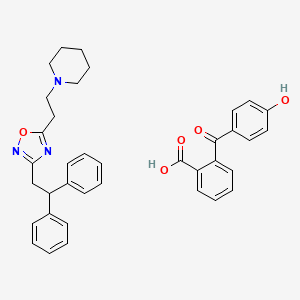
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
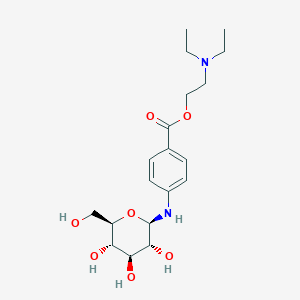
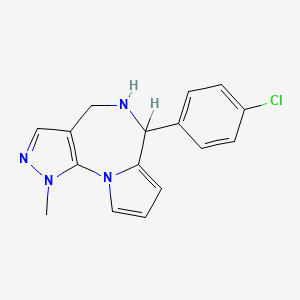

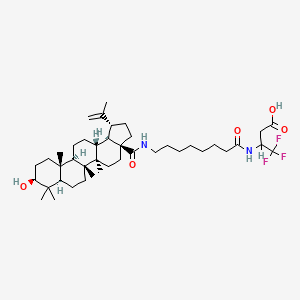
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
